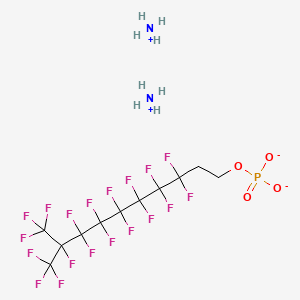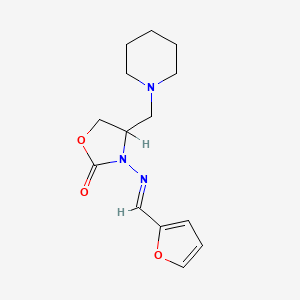![molecular formula C20H27Cl2N5O2 B12717338 [2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride CAS No. 85392-24-1](/img/structure/B12717338.png)
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride is a synthetic organic compound known for its vibrant red color. It is commonly used as a dye, particularly in the textile industry, due to its strong affinity for acrylic fibers. The compound’s structure includes an azo group, which is responsible for its color properties, and a quaternary ammonium group, which enhances its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N,N-trimethylethanaminium chloride in the presence of a base to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperatures maintained around 0-5°C during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at slightly elevated temperatures to enhance the reaction rate .
化学反応の分析
Types of Reactions
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethyl]trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The chlorine atom in the 2-chloro-4-nitrophenyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used for substitution reactions.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethyl]trimethylammonium chloride has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific cellular targets.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. In biological systems, it can interact with cellular components, leading to changes in cell morphology and function. The quaternary ammonium group enhances its solubility and facilitates its interaction with negatively charged cellular membranes .
類似化合物との比較
Similar Compounds
Disperse Red 54: Another azo dye with similar applications in the textile industry.
Disperse Orange 44: Used for dyeing synthetic fibers.
Disperse Red 13: Employed in the dyeing of polyester and other synthetic fabrics.
Uniqueness
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethyl]trimethylammonium chloride is unique due to its quaternary ammonium group, which enhances its solubility and interaction with various substrates. This makes it particularly effective in applications requiring high water solubility and strong binding affinity .
特性
CAS番号 |
85392-24-1 |
|---|---|
分子式 |
C20H27Cl2N5O2 |
分子量 |
440.4 g/mol |
IUPAC名 |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C20H27ClN5O2.ClH/c1-6-24(11-12-26(3,4)5)16-7-9-19(15(2)13-16)22-23-20-10-8-17(25(27)28)14-18(20)21;/h7-10,13-14H,6,11-12H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
XSOFBRAWCCIZBB-UHFFFAOYSA-M |
正規SMILES |
CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-[6-chloro-2-(1-imidazol-1-ylethenyl)-3-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid](/img/structure/B12717373.png)

